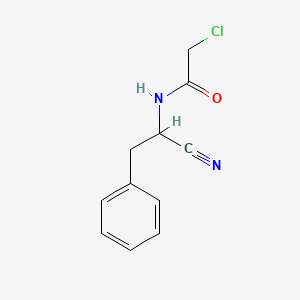
1-Fluoroethane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluoroethane-1-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide group attached to a fluoroethane moiety. This compound is part of a broader class of sulfonamides, which are known for their diverse applications in medicinal chemistry, agrochemicals, and materials science.
Métodos De Preparación
The synthesis of 1-Fluoroethane-1-sulfonamide typically involves the reaction of fluoroethane with sulfonamide precursors. One common method is the oxidative coupling of thiols and amines, which provides a straightforward route to sulfonamides . This method is advantageous due to its simplicity and the availability of starting materials. Industrial production often employs similar strategies but on a larger scale, ensuring the efficient synthesis of the compound with high purity.
Análisis De Reacciones Químicas
1-Fluoroethane-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl chloride reacts with amines to form sulfonamides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Acid-Base Reactions: The N-H bond in sulfonamides can be deprotonated, and the compound can participate in acid-base reactions.
Common reagents used in these reactions include sulfonyl chlorides, amines, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Fluoroethane-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: Sulfonamides are widely used in the development of pharmaceuticals due to their antibacterial properties. They are also explored for their potential in treating various diseases.
Materials Science: The compound is used in the synthesis of polymers and other materials, leveraging its unique chemical properties.
Biological Research: Sulfonamides are studied for their interactions with biological molecules, providing insights into their mechanisms of action and potential therapeutic uses.
Mecanismo De Acción
The mechanism of action of 1-Fluoroethane-1-sulfonamide involves its interaction with specific molecular targets. Sulfonamides typically inhibit enzymes involved in folate metabolism, such as dihydropteroate synthase . This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth and replication, leading to their antibacterial effects.
Comparación Con Compuestos Similares
1-Fluoroethane-1-sulfonamide can be compared to other sulfonamides, such as sulfanilamide and sulfamethoxazole . While all these compounds share the sulfonamide group, their unique substituents confer different chemical and biological properties. For instance, the presence of the fluoroethane moiety in this compound may enhance its stability and reactivity compared to other sulfonamides.
Similar compounds include:
Sulfanilamide: An early sulfonamide antibiotic.
Sulfamethoxazole: A widely used antibiotic in combination with trimethoprim.
Sulfonimidates: Compounds with similar sulfur-containing structures but different reactivity and applications.
Propiedades
Fórmula molecular |
C2H6FNO2S |
|---|---|
Peso molecular |
127.14 g/mol |
Nombre IUPAC |
1-fluoroethanesulfonamide |
InChI |
InChI=1S/C2H6FNO2S/c1-2(3)7(4,5)6/h2H,1H3,(H2,4,5,6) |
Clave InChI |
ROPZSSDOSDTJPL-UHFFFAOYSA-N |
SMILES canónico |
CC(F)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-bromo-8-methylTetrazolo[1,5-a]pyridine](/img/structure/B13466896.png)
![4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine hydrochloride](/img/structure/B13466900.png)
![Tert-butyl 3-oxo-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13466905.png)
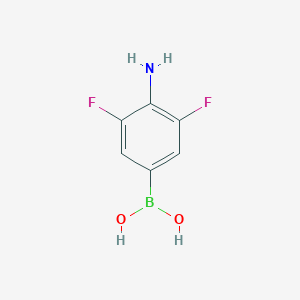
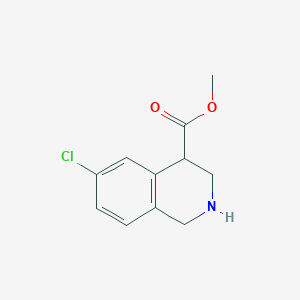
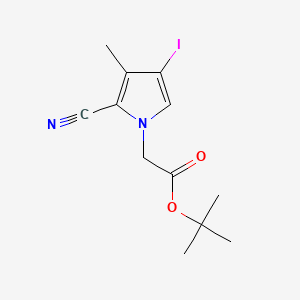

![2-Amino-2-{4-[amino(carboxy)methyl]phenyl}acetic acid](/img/structure/B13466928.png)
![1-{7-Benzyl-9,9-difluoro-3,7-diazabicyclo[3.3.1]nonan-3-yl}ethan-1-one](/img/structure/B13466930.png)
![tert-butyl N-[2-(2,6-dimethylpyrimidin-4-yl)ethyl]carbamate](/img/structure/B13466941.png)
amine](/img/structure/B13466949.png)
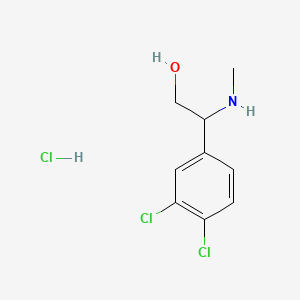
![Methyl 3-bromo-7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate](/img/structure/B13466960.png)
